molecular formula C8H18S2 B146182 sec-Butyl Disulfide CAS No. 5943-30-6

sec-Butyl Disulfide

Cat. No.: B146182
CAS No.: 5943-30-6
M. Wt: 178.4 g/mol
InChI Key: QTWKINKGAHTPFJ-UHFFFAOYSA-N
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Description

sec-Butyl disulfide refers to a class of organosulfur compounds characterized by a disulfide bond (–S–S–) connecting two sec-butyl groups or their derivatives. These compounds are prominent in the essential oils of Ferula species, such as F. assa-foetida and F. haussknechtii, where they contribute to biological activities and chemical diversity. Key isomers include:

  • (E)-1-propenyl this compound: A major constituent in Ferula oleo-gum-resins (OGRs), comprising up to 27.7% of essential oils depending on collection time and environmental factors .
  • (Z)-1-propenyl this compound: Often co-occurs with the E-isomer, with concentrations ranging from 13.66% to 49.35% in Iranian and Afghan F. assa-foetida .

These isomers exhibit structural variability due to the position of the propenyl group and sulfur bonding, influencing their reactivity and biological roles.

Properties

IUPAC Name

2-(butan-2-yldisulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S2/c1-5-7(3)9-10-8(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWKINKGAHTPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SSC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044698
Record name Dibutan-2-yl disulfide
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Molecular Weight

178.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Strong sulphureous aroma
Record name di-sec-Butyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name di-sec-Butyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.942-0.954 (20°)
Record name di-sec-Butyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5943-30-6
Record name sec-Butyl disulfide
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Record name Di-sec-butyl disulfide
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Record name Disulfide, bis(1-methylpropyl)
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Record name Dibutan-2-yl disulfide
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Record name Bis(sec-butyl) disulphide
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Record name DI-SEC-BUTYL DISULFIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

sec-Butyl Disulfide can be synthesized through several methods. One common method involves the reaction of sodium sulfide with sulfur powder, followed by the addition of 2-bromobutane in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide. The reaction is typically carried out in a microwave reactor at a temperature of around 55°C .

Another method involves the oxidation of sec-butyl thiol using oxidizing agents such as oxygen, bromine, or permanganic acid. This reaction is usually carried out in organic solvents like benzene or methanol .

Industrial Production Methods

In industrial settings, di-sec-butyl disulfide is often produced using the halohydrocarbon method. This involves the reaction of sodium disulfide with sec-butyl chloride in the presence of a phase-transfer catalyst. The reaction is carried out at elevated temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

sec-Butyl Disulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to sec-butyl thiol.

    Substitution: It can undergo nucleophilic substitution reactions with halides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Organic Synthesis
sec-Butyl disulfide serves as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its ability to form stable disulfide bonds is crucial in creating complex molecules used in pharmaceuticals and agrochemicals.

Reactions Involving this compound
The compound undergoes various chemical reactions, including:

Reaction TypeDescription
Oxidation Converts to sulfoxides and sulfones using agents like hydrogen peroxide.
Reduction Reduces to sec-butyl thiol with reducing agents such as lithium aluminum hydride.
Substitution Participates in nucleophilic substitution reactions with halides.

Biological Applications

Enzyme Inhibition and Protein Modification
In biological research, this compound is used to study enzyme inhibition and protein modifications. Disulfides play a crucial role in stabilizing protein structures through the formation of disulfide bonds, which are essential for maintaining the three-dimensional conformation of proteins.

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study demonstrated that certain disulfides exhibited significant antibacterial activity against strains of Staphylococcus aureus, showcasing their potential as antimicrobial agents .

Industrial Applications

Corrosion Inhibition
this compound is utilized as a corrosion inhibitor in various industrial applications. Its effectiveness in preventing corrosion in equipment used for oil and gas production has been documented, making it a valuable component in formulations designed to protect metal surfaces from oxidative damage .

Lubricant Additive
In the lubricant industry, this compound is incorporated into formulations to enhance performance by reducing friction and wear. Its properties allow for improved lubrication under high-stress conditions.

Case Studies

  • Enzyme Activity Modulation
    A study investigated the effects of this compound on enzyme activity, focusing on its role as an inhibitor. The results indicated that at specific concentrations, this compound effectively inhibited enzyme activity by modifying active site residues through disulfide bond formation.
  • Antibacterial Efficacy Testing
    In another case study, this compound was tested against various bacterial strains using the Kirby-Bauer disk diffusion method. The compound showed a zone of inhibition comparable to standard antibiotics, suggesting its potential use in developing new antimicrobial therapies .

Mechanism of Action

sec-Butyl Disulfide exerts its effects through the formation of disulfide bonds with thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and modification of protein structure. The compound can also undergo redox reactions, which play a role in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares sec-butyl disulfide derivatives with structurally related sulfides and disulfides, emphasizing molecular properties, bioactivities, and environmental interactions.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number logP Key Features Bioactivity/Applications References
(E)-1-propenyl this compound C₇H₁₄S₂ 162.3 Not specified ~3.5* Unsaturated propenyl group, E-configuration Ovicidal, larvicidal (LC₅₀: 10.1 mg/L for Culex larvae)
(Z)-1-propenyl this compound C₇H₁₄S₂ 162.3 Not specified ~3.5* Unsaturated propenyl group, Z-configuration Antifungal, antibacterial (vs. Aspergillus, E. coli)
Dibutyl Disulfide C₈H₁₈S₂ 178.35 629-45-8 3.576 Linear butyl chains, fully saturated Industrial solvent; no bioactivity data
sec-Butyl Isopropyl Disulfide C₇H₁₆S₂ 160.33 67421-86-7 N/A Branched alkyl groups, synthetic origin Used in organic synthesis
n-Propyl this compound C₇H₁₆S₂ 160.33 59849-54-6 3.576 Mixed alkyl branching Limited bioactivity data
Diethyl Sulfide C₄H₁₀S 90.19 352-93-2 1.94 Small, linear structure Industrial precursor; no reported bioactivity
sec-Butyl Methyl Sulfide C₅H₁₂S 104.21 10359-64-5 N/A Short alkyl chain, methyl substitution Research chemical

*Estimated based on similar disulfides (e.g., n-propyl this compound logP = 3.576) .

Key Findings and Differentiation

  • Structural Influence on Bioactivity :

    • The propenyl group in this compound isomers enhances reactivity and antimicrobial efficacy compared to saturated analogs like dibutyl disulfide .
    • Branching and isomerism : The E/Z configuration in 1-propenyl this compound affects volatility and interaction with biological targets. For example, the Z-isomer shows higher antifungal activity against Penicillium chrysogenum .
  • Environmental Sensitivity :

    • This compound content in Ferula essential oils varies with altitude, collection time, and plant age. Higher altitudes increase (Z)-isomer and β-pinene concentrations , while older plants produce fewer sulfur compounds .
  • Physical Properties :

    • logP Values : Branched disulfides (e.g., sec-butyl isopropyl) have lower logP than linear analogs (e.g., dibutyl disulfide), influencing membrane permeability and environmental persistence.
  • Synthetic vs. Natural Occurrence: Natural sec-butyl disulfides (e.g., from Ferula) are often isolated alongside monoterpenes (α-pinene, β-pinene) and sesquiterpenes, whereas synthetic variants (e.g., sec-butyl isopropyl disulfide) lack such complexity .

Biological Activity

sec-Butyl disulfide is a sulfur-containing organic compound known for its diverse biological activities. This article reviews its biological activity, including antimicrobial, immunomodulatory, and potential therapeutic effects, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including phase transfer catalysis. A notable synthesis involves reacting sulfur with sodium hydroxide and sec-butyl chloride, yielding an average product yield of approximately 84.95% under optimal conditions . The compound's structure is characterized by two butyl groups connected by a disulfide bond, which influences its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits varying degrees of antimicrobial activity against different bacterial strains. For instance:

  • Staphylococcus aureus : In a study assessing the antibacterial properties of various disulfides, this compound showed limited activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were reported to be higher than those for more potent derivatives, indicating weaker efficacy in inhibiting bacterial growth compared to other sulfur compounds .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus>100Limited
Escherichia coli>100Limited
Francisella tularensis1Moderate

Immunomodulatory Effects

This compound has been shown to modulate immune responses. A study highlighted that essential oils enriched with (E/Z)-propenyl sec-butyl disulfides activate human neutrophils and mouse phagocytes. This activation leads to increased intracellular calcium levels and the production of reactive oxygen species (ROS), which are crucial for innate immunity . The mechanism involves the activation of transient receptor potential vanilloid 1 (TRPV1) channels, suggesting a potential role in therapeutic applications targeting immune modulation .

Case Studies

  • Phagocyte Activation : A study on Ferula iliensis essential oils demonstrated that the presence of (E/Z)-propenyl sec-butyl disulfides significantly enhanced phagocyte activity. The modulation of calcium influx through TRPV1 channels was central to this effect, indicating a pathway through which this compound could enhance immune responses against pathogens .
  • Antioxidant Properties : Other research has suggested that compounds similar to this compound possess antioxidant properties, contributing to their potential in cancer therapy by reducing oxidative stress in cells .

Comparative Analysis with Other Disulfides

To understand the relative efficacy of this compound, it is essential to compare its biological activities with those of other similar compounds.

Table 2: Comparative Biological Activities of Disulfides

CompoundAntimicrobial ActivityImmunomodulatory ActivityAntioxidant Activity
This compoundLimitedModerateModerate
S,S'-Bis(phenylamino) DisulfideHighHighHigh
S-sec-butyl sec-butanethiosulfonateVery HighModerateVery High

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sec-butyl disulfide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : sec-Butyl disulfide is typically synthesized via nucleophilic substitution or oxidation reactions. A validated method involves reacting sec-butyl thiol with sulfur monochloride (S2Cl2) in anhydrous conditions at 0–5°C, followed by neutralization and purification via fractional distillation . Yield optimization requires strict control of stoichiometry, temperature, and solvent polarity. Impurities such as trisulfides or thiolates can arise from excess sulfur or moisture; gas chromatography (GC) or HPLC with UV detection is recommended for purity assessment .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing sec-butyl disulfide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR), particularly <sup>1</sup>H and <sup>13</sup>C NMR, identifies structural features (e.g., CH3 and CH2 groups adjacent to the disulfide bond). Infrared (IR) spectroscopy confirms S–S stretching vibrations (~500 cm<sup>−1</sup>). For quantitative analysis, GC-MS or reverse-phase HPLC paired with a photodiode array detector (PDA) provides high sensitivity, especially for detecting trace byproducts .

Q. How does sec-butyl disulfide’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess thermal, oxidative, and photolytic degradation. Accelerated aging experiments (e.g., 40°C/75% relative humidity for 6 months) with periodic sampling can quantify decomposition rates. Use TGA (thermogravimetric analysis) to determine thermal stability and LC-HRMS to identify degradation products like sulfonic acids or thiols. Store in amber glass under inert gas (N2 or Ar) at ≤4°C to minimize oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of sec-butyl disulfide in redox or catalytic processes?

  • Methodological Answer : Computational studies (DFT or MD simulations) can model disulfide bond cleavage/reformation kinetics. For experimental validation, use stopped-flow UV-Vis spectroscopy to track redox reactions with agents like glutathione or dithiothreitol (DTT). Electrochemical methods (cyclic voltammetry) quantify redox potentials, while EPR spectroscopy detects radical intermediates during metal-catalyzed reactions .

Q. How can contradictory data on sec-butyl disulfide’s biological activity be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity or disulfide stability in media). Design dose-response studies with standardized protocols (e.g., ISO 10993-5 for cytotoxicity). Include positive/negative controls and validate disulfide integrity post-experiment via LC-MS. Meta-analyses of existing literature should account for confounding factors like impurity profiles or solvent effects .

Q. What strategies optimize sec-butyl disulfide’s role in asymmetric synthesis or polymer crosslinking?

  • Methodological Answer : For asymmetric synthesis, chiral auxiliaries or organocatalysts (e.g., thioureas) can induce stereoselectivity during disulfide formation. In polymer chemistry, rheometry and DSC (differential scanning calorimetry) assess crosslinking efficiency. Kinetic studies using real-time FTIR or Raman spectroscopy monitor S–S bond dynamics during polymerization .

Q. How do computational methods enhance the design of sec-butyl disulfide derivatives with tailored properties?

  • Methodological Answer : QSAR (quantitative structure-activity relationship) models predict physicochemical properties (e.g., logP, solubility) from molecular descriptors. Molecular docking screens potential bioactivity against protein targets (e.g., thioredoxin reductase). Synthetic feasibility is evaluated via retrosynthetic algorithms (e.g., ChemAxon or Schrödinger’s Route Designer) .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing disulfide bond interaction datasets?

  • Methodological Answer : Multivariate analysis (PCA or PLS regression) identifies correlations between disulfide structure and functional outcomes. For reproducibility, adhere to FAIR data principles: publish raw spectra/chromatograms in repositories like Zenodo, and document metadata (e.g., instrument parameters, calibration curves) using platforms like Electronic Lab Notebooks (ELNs) .

Q. How can researchers validate the reproducibility of sec-butyl disulfide synthesis across labs?

  • Methodological Answer : Collaborative trials should standardize protocols (e.g., ICH Q2 guidelines for analytical validation). Share reference materials (e.g., certified NMR spectra) via platforms like NIST or PubChem. Use interlaboratory comparisons (ILCs) with Z-score metrics to assess consistency in yield, purity, and spectral data .

Tables for Key Data

Property Analytical Method Typical Value Reference
Melting PointDSC-30°C to -25°C
S–S Bond LengthX-ray Crystallography2.02 Å
Redox Potential (vs. SHE)Cyclic Voltammetry-0.34 V

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
sec-Butyl Disulfide

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